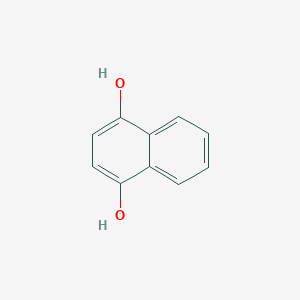

1,4-Dihydroxynaphthalene

Descripción general

Descripción

1,4-Naftoquinona, también conocido como 1,4-dihidroxinaftaleno, es un compuesto orgánico con la fórmula molecular C10H8O2. Es un derivado del naftaleno, caracterizado por la presencia de dos grupos hidroxilo unidos a las posiciones 1 y 4 del anillo de naftaleno. Este compuesto es conocido por sus diversas aplicaciones en la investigación científica y la industria debido a sus propiedades químicas únicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 1,4-naftoquinona se puede sintetizar a través de varios métodos. Un enfoque común implica la oxidación del naftaleno utilizando ácido nitroso en ácido acético bajo condiciones de reflujo. Este proceso inicialmente forma un intermedio, que luego se trata con dicromato de sodio dihidratado en ácido sulfúrico para producir 1,4-naftoquinona .

Métodos de producción industrial: La producción industrial de 1,4-naftoquinona a menudo implica la bromación del naftaleno seguida de hidrólisis. Por ejemplo, la fotobromación del naftaleno puede producir intermedios hexabromada, que luego se someten a hidrólisis asistida por iones de plata en acetona acuosa para producir 1,4-naftoquinona .

Análisis De Reacciones Químicas

Oxidation Reactions

1,4-Dihydroxynaphthalene rapidly oxidizes to 1,4-naphthoquinone under ambient conditions, even in common solvents like water or methanol . This instability necessitates inert atmospheres for handling. Controlled oxidation studies reveal:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Air/O₂ | RT, pH 7 | 1,4-Naphthoquinone | >95% | |

| FeCl₃ | Ethanol, 50°C | 1,4-Naphthoquinone | 98% |

Mechanistic Insight : Oxidation proceeds via semiquinone intermediates, with solvent polarity influencing reaction kinetics . The compound’s redox sensitivity makes it a precursor for quinone-based biomaterials and charge-transfer complexes.

Nucleophilic Substitution

The phenolic hydroxyl groups participate in etherification and aryloxy bond formation. Key examples include:

Carboxylation for Pharmaceutical Intermediates

Industrial-scale carboxylation using CO₂ produces 1,4-dihydroxy-2-naphthoic acid , a vitamin K intermediate :

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Alkali salt formation | NaOCH₃, dipropylene glycol monomethyl ether, 180°C | 92.3% | 98.8% |

| CO₂ carboxylation | 110°C, atmospheric pressure | 98% | 99% |

Key Advantage : This method avoids hygroscopic reagents and high-pressure systems, enabling scalable production .

Reduction Pathways

Reduction of its tautomer tetralin-1,4-dione demonstrates stereochemical control :

| Reducing Agent | Product (Diastereomer Ratio) | Selectivity | Application |

|---|---|---|---|

| L-Selectride | cis-1,4-Dihydroxytetralin (84:16) | High | Chiral synthons |

| Red-Al | trans-1,4-Dihydroxytetralin (13:87) | High | Asymmetric synthesis |

Enantioselective CBS reduction achieves 99% ee for trans-diols , critical for bioactive molecule synthesis.

Derivatization for Functional Materials

This compound serves as a building block for advanced materials:

| Reaction Type | Product | Property Enhanced | Application |

|---|---|---|---|

| Acrylation | 1,4-Diacrylatylnaphthalene | Refractive index (1.65) | Optical resins |

| Phytylation | 2-Phytyl-1,4-dihydroxynaphthalene | Lipid solubility | Vitamin E analogs |

Notable Example : Acrylate derivatives exhibit 15% higher thermal stability than bisphenol-A analogs .

Environmental and Biological Interactions

Aplicaciones Científicas De Investigación

Applications Overview

-

Materials Science

- Resin Production : 1,4-Dihydroxynaphthalene is used as a raw material for producing heat-resistant resins. Its naphthalene skeleton enhances thermal stability and refractive index, making it suitable for applications in electronics and information technology .

- Functional Materials : It serves as a functional raw material in the development of various compounds with improved properties compared to traditional materials like phenol and bisphenol A .

-

Pharmaceuticals

- Biosynthesis of Menaquinones : this compound is an intermediate in the biosynthesis of menaquinone (vitamin K), which plays a crucial role in various biological processes .

- Anti-inflammatory and Antimicrobial Properties : Research indicates that this compound exhibits potential health benefits, including the inhibition of colitis and growth inhibition of Helicobacter pylori. It has been shown to induce apoptosis in human keratinocytes, suggesting applications in treating skin conditions like psoriasis .

-

Environmental Applications

- Chemosensors : The compound is utilized in the synthesis of fluorescent dyes that can serve as chemosensors for detecting various biological markers . These dyes are particularly useful due to their cell-permeant nature and pH independence.

- Bioremediation : Given its role as an aryl hydrocarbon receptor (AhR) ligand, this compound may contribute to bioremediation strategies by modulating inflammatory responses in microbial communities .

Case Study 1: Resin Development

A study conducted by Air Water Performance Chemical Inc. demonstrated the successful mass production of resins using this compound. The resulting materials exhibited superior heat resistance compared to conventional resins, indicating significant potential for industrial applications in electronics and automotive sectors .

Case Study 2: Pharmaceutical Research

In a series of experiments involving Lactobacillus casei, researchers found that this compound not only inhibited pro-inflammatory cytokines but also improved gut health by acting as an AhR agonist. These findings suggest its potential use in developing probiotic therapies aimed at gastrointestinal disorders .

Summary Table of Applications

| Application Area | Specific Uses | Benefits/Properties |

|---|---|---|

| Materials Science | Resin production | Improved heat resistance and refractive index |

| Pharmaceuticals | Biosynthesis of menaquinones | Essential for vitamin K synthesis |

| Anti-inflammatory treatments | Inhibits colitis and promotes skin health | |

| Environmental Science | Chemosensors | Detects biological markers |

| Bioremediation | Modulates microbial inflammatory responses |

Mecanismo De Acción

El mecanismo de acción de la 1,4-naftoquinona implica su interacción con dianas moleculares y vías. Puede actuar como antioxidante eliminando los radicales libres e inhibiendo el estrés oxidativo. Además, sus grupos hidroxilo le permiten participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas, contribuyendo a sus actividades biológicas .

Comparación Con Compuestos Similares

La 1,4-naftoquinona se puede comparar con otros compuestos similares, como:

1,2-Dihidroxinaftaleno: Similar en estructura pero con grupos hidroxilo en las posiciones 1 y 2.

1,6-Dihidroxinaftaleno: Grupos hidroxilo en las posiciones 1 y 6, con diferente reactividad y aplicaciones.

1,4-Naftoquinona: Una forma oxidada de 1,4-naftoquinona, utilizada en diferentes reacciones químicas y aplicaciones.

La 1,4-naftoquinona destaca por su posición específica de grupos hidroxilo, lo que le confiere propiedades químicas y reactividad únicas en comparación con sus análogos.

Actividad Biológica

1,4-Dihydroxynaphthalene (1,4-DHN) is a polycyclic aromatic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 1,4-DHN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1,4-DHN is characterized by two hydroxyl groups at the 1 and 4 positions on the naphthalene ring. This structural feature is crucial for its biological activity, particularly in its interaction with cellular receptors and enzymes.

- Aryl Hydrocarbon Receptor (AhR) Agonism : Research indicates that 1,4-DHN can bind to and activate the AhR, a key regulator in xenobiotic metabolism and immune response. This interaction leads to the induction of cytochrome P450 enzymes such as CYP1A1 and CYP1B1, which are involved in the metabolism of various substances .

- Anti-inflammatory Effects : 1,4-DHN has been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in models of colitis. For instance, it significantly reduced inflammation in dextran sodium sulfate (DSS)-induced colitis models by suppressing macrophage-derived cytokines .

Biological Activities

The biological activities of 1,4-DHN extend beyond anti-inflammatory effects. The compound has demonstrated a range of activities:

- Antimicrobial Activity : Studies have reported that 1,4-DHN inhibits the growth of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer . This suggests potential applications in treating infections caused by this pathogen.

- Induction of Apoptosis : In human keratinocytes, 1,4-DHN has been shown to induce apoptosis, indicating its potential use in dermatological conditions such as psoriasis .

- Neuroprotective Effects : Recent studies have highlighted the neuroprotective properties of naphthoquinones derived from 1,4-DHN. These compounds have been linked to protective effects against neurodegenerative diseases through their ability to scavenge free radicals and modulate inflammatory pathways .

Case Study 1: Colitis Treatment

In a study examining the effects of 1,4-DHN on DSS-induced colitis in mice, it was found that treatment with 1,4-DHN significantly reduced disease severity compared to untreated controls. The mechanism was attributed to its action as an AhR agonist, leading to enhanced expression of protective genes and reduced inflammatory cytokine levels .

Case Study 2: Antimicrobial Activity Against H. pylori

A clinical study investigated the efficacy of 1,4-DHN against H. pylori. Results indicated that patients treated with formulations containing 1,4-DHN showed significant reductions in bacterial load and associated symptoms compared to placebo groups .

Data Summary

The following table summarizes key findings related to the biological activity of 1,4-DHN:

Propiedades

IUPAC Name |

naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCILLCXFKWDRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060350 | |

| Record name | 1,4-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-60-8 | |

| Record name | 1,4-Naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AML1P6T42C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.